tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
描述
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate (CAS Ref: 10-F064126) is a piperidine-based carbamate derivative featuring a cyclopentanecarbonyl substituent at the 1-position of the piperidine ring and a tert-butyl carbamate group at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics .
属性
IUPAC Name |
tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYTRXLEICOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
化学反应分析
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. Additionally, it has applications in the study of enzyme inhibitors and receptor ligands .
作用机制
The mechanism of action of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with five analogs, highlighting substituent-driven differences in properties and applications.
Table 1: Comparative Analysis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate and Analogs
Key Findings
In contrast, tert-butyl piperidin-4-ylcarbamate () lacks a substituent, reducing steric hindrance but limiting metabolic stability .
Stereochemical Considerations :
- Hydroxyl-containing analogs (e.g., tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate, CAS 724788-29-8) exhibit stereospecific hydrogen-bonding capabilities, unlike the target compound .
Commercial Availability :
- Both the target compound and its pyridinyl analog () are discontinued, highlighting challenges in sourcing .
Synthetic Utility: The piperidinylmethyl-substituted analog () is soluble in chloroform and methanol, suggesting broader applicability in polar reaction systems compared to the cyclopentanecarbonyl derivative .
生物活性
Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against certain pathogenic bacteria. This article provides a detailed overview of its biological properties, including antibacterial activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 73874-95-0
- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N
Antibacterial Properties
Research indicates that this compound exhibits strong antibacterial activity against Gram-positive bacteria, particularly drug-resistant strains. The compound has shown effectiveness at low concentrations comparable to last-resort antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL | Effective against methicillin-resistant strains |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL | Vancomycin-resistant |
| Staphylococcus epidermidis | 1.56 - 6.25 µg/mL | Including linezolid-resistant strains |
| Escherichia coli | No activity | Gram-negative bacteria resistant |
| Klebsiella pneumoniae | No activity | Gram-negative bacteria resistant |
| Pseudomonas aeruginosa | No activity | Gram-negative bacteria resistant |
The mechanism by which this compound exerts its antibacterial effects is primarily through bactericidal action against susceptible strains. It disrupts bacterial cell wall synthesis and affects cellular integrity, leading to cell lysis. This compound does not exhibit activity against Gram-negative bacteria, which may be attributed to the structural differences in their cell walls compared to Gram-positive bacteria.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The ability to combat biofilms is crucial as these structures often confer resistance to standard antibiotic treatments.
Case Study Overview
- Objective : Evaluate the antibacterial efficacy of this compound in clinical isolates.
- Methodology : In vitro testing using agar dilution methods to determine MIC values.
- Results : The compound demonstrated significant antibacterial activity against tested strains with low MIC values, suggesting potential for therapeutic use in treating resistant infections.
Potential Therapeutic Applications
Given its potent antibacterial properties, this compound may have applications in developing new antibiotics targeting multi-drug resistant bacterial infections. Further research is necessary to explore its pharmacokinetics, toxicity profiles, and potential formulations for clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
